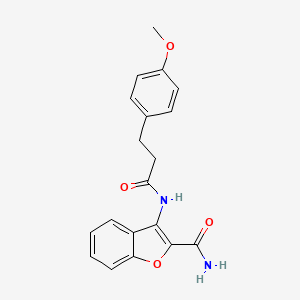

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

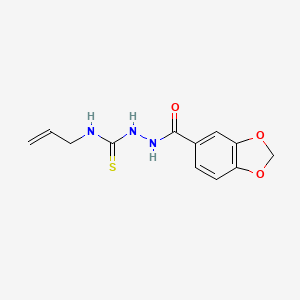

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A benzofuran-β-alaninamide based chemosensor, similar to the compound , was designed and synthesized for selective detection of Fe3+ ions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The compound “3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide” has been studied for its binding ability towards Fe3+ ions in DMSO/H2O solution . The probe exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, the quantum yield was determined to be 0.248 for a similar compound and 0.447 for the iron complex .科学的研究の応用

Synthesis and Anti-Inflammatory Applications

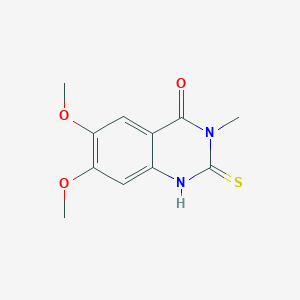

Compounds derived from benzofuran, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibition of cyclooxygenase-1/2 (COX-1/2) activities, along with pronounced analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac. The research highlights the potential of benzofuran derivatives in the development of new therapeutic agents for inflammation-related disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Properties

New 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized, characterized, and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds exhibit a broad spectrum of bioactivities, including significant antimicrobial and antioxidant properties, indicating their potential as lead compounds for developing new treatments against infections and oxidative stress-related conditions (Lavanya, Sribalan, & Padmini, 2017).

Neuroprotective and Antioxidant Effects

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited potent ROS scavenging and antioxidant activities. This research supports the potential use of benzofuran derivatives as neuroprotective agents, offering a promising approach for treating neurodegenerative diseases (Cho et al., 2015).

Supramolecular Chemistry and Material Science

The benzofuran derivative N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of self-assembly, forming a π-stack surrounded by a triple helical network of hydrogen bonds. This unique supramolecular structure may offer insights into the design of new materials, including potential applications in columnar liquid crystals and other advanced material science applications (Lightfoot, Mair, Pritchard, & Warren, 1999).

Antiplatelet Aggregation Activity

4‐Methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives were synthesized and evaluated for their antiplatelet aggregation activities. Compounds within this series demonstrated significant inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), highlighting their potential as novel antiplatelet agents with lower cytotoxicity and high efficacy, which could lead to safer and more effective treatments for preventing thrombotic events (Liu, Chen, Qiu, & Zhang, 2019).

作用機序

Target of Action

The primary target of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is Fe3+ ions . This compound has been designed and synthesized for the selective detection of Fe3+ ions .

Mode of Action

The compound interacts with its target, the Fe3+ ions, through a binding process. The binding ability of the compound towards Fe3+ ions has been studied in a DMSO/H2O solution . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds to Fe3+ ions .

Result of Action

The result of the compound’s action is a significant fluorescence enhancement, which can be used for the detection of Fe3+ ions . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the solvent used. For instance, the compound’s binding ability towards Fe3+ ions has been studied in a DMSO/H2O solution . The compound’s performance may vary in different environments.

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs.

特性

IUPAC Name |

3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-13-9-6-12(7-10-13)8-11-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-7,9-10H,8,11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZOMBQXDZOSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)